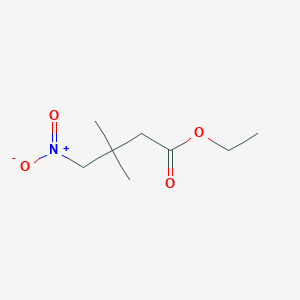

Ethyl 3,3-dimethyl-4-nitrobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-dimethyl-4-nitrobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-4-13-7(10)5-8(2,3)6-9(11)12/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVSMZJRKNDLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 3,3-dimethyl-4-nitrobutanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-dimethyl-4-nitrobutanoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both a nitro group and an ester functionality, makes it a versatile building block for the construction of more complex molecules.[1] The presence of gem-dimethyl groups can also impart steric stability and influence selectivity in subsequent chemical transformations.[1] This document provides a technical overview of the synthesis and characterization of this compound, based on available chemical literature and supplier information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 130912-54-8 | [3] |

| Molecular Formula | C₈H₁₅NO₄ | [1][3] |

| Molecular Weight | 189.21 g/mol | [1][4] |

| Purity (Typical) | ≥95-97% | [1][3] |

| Storage Conditions | 2-8 °C or Room Temperature | [1][3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis Pathway

A plausible reaction scheme is the 1,4-addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate in the presence of a base catalyst. This proposed pathway is analogous to the documented synthesis of similar γ-nitro aliphatic methyl esters. The general mechanism for a Michael addition is depicted in the diagram below.

Figure 1: Proposed Michael addition pathway for the synthesis of this compound.

Postulated Experimental Protocol

Based on analogous syntheses of related γ-nitro esters, a potential experimental protocol for the synthesis of this compound is outlined below. Note: This is a theoretical procedure and would require optimization and validation.

-

Reaction Setup: To a solution of ethyl 3,3-dimethylacrylate in a suitable solvent (e.g., the nitromethane reactant itself or an inert solvent like THF), add nitromethane.

-

Catalyst Addition: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to a moderately elevated temperature) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction is quenched, typically with a dilute acid solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.

The workflow for this proposed synthesis is illustrated in the following diagram.

Figure 2: A generalized workflow for the synthesis and characterization of this compound.

Characterization

The structural elucidation and confirmation of purity for this compound would be achieved through standard analytical techniques. While specific spectral data is not publicly available in the searched literature, the expected characterization methods are listed below. Commercial suppliers may provide such data upon request.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to identify the number and types of protons and their connectivity in the molecule.

-

¹³C NMR spectroscopy would confirm the presence of the eight carbon atoms in their distinct chemical environments.

-

-

Infrared (IR) Spectroscopy: This technique would be employed to identify the key functional groups, notably the strong absorbances corresponding to the nitro group (N-O stretching) and the ester carbonyl group (C=O stretching).

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Chromatographic Techniques: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be utilized to assess the purity of the synthesized compound.

Applications in Research and Development

This compound serves as an important precursor in multi-step organic syntheses. The nitro group can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. This makes it a key starting material for the synthesis of novel pharmaceutical candidates and agrochemicals.[1]

Conclusion

This compound is a commercially available synthetic intermediate with significant potential in drug discovery and development. While a detailed, peer-reviewed synthesis protocol and full characterization data are not widely published, its synthesis can be reasonably proposed to proceed via a Michael addition reaction. The characterization of this compound relies on standard spectroscopic and chromatographic methods. Further research to develop and publish a validated, high-yield synthesis would be a valuable contribution to the field of medicinal and synthetic chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3,3-dimethyl-4-nitrobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 3,3-dimethyl-4-nitrobutanoate. Due to the limited availability of experimental data in public literature for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters and for spectroscopic analysis. This information is intended to support researchers in the synthesis, characterization, and application of this and similar molecules.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are well-established, other physical constants such as boiling point, melting point, and density have not been extensively reported in the available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 130912-54-8 | [1][2] |

| Molecular Formula | C₈H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Purity | 97% | [1] |

| Boiling Point | N/A | [2] |

| Melting Point | N/A | |

| Density | N/A | [2] |

| Solubility | N/A | |

| Storage Conditions | 2-8 °C | [1] |

| Shipping Conditions | Room temperature | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the physicochemical and spectroscopic properties of liquid esters like this compound.

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of nitro compounds and esters. One common approach involves the nitration of a suitable precursor. For a related compound, Ethyl 4-nitrobutanoate, synthesis can be achieved through the nitration of Ethyl butanoate using a mixture of concentrated nitric acid and sulfuric acid, or by the esterification of 4-nitrobutanoic acid with ethanol (B145695) in the presence of an acid catalyst[4].

Standard experimental procedures for determining the physical properties of liquid esters are described below[5].

-

Density: The density at a specified temperature (e.g., 15 °C) can be determined using a hydrometer following a standardized method such as ISO 3675:1998. The measurement should be performed in duplicate, and the average value reported[5].

-

Acid Value: The acid value can be determined by titration according to a standard protocol like UNE EN 14104:2003. This involves dissolving a known weight of the sample in a suitable solvent and titrating with a standardized solution of potassium hydroxide[5].

-

Surface Tension: The surface tension of the liquid ester can be measured using the pendant drop shape analysis method. This technique involves fitting the Young-Laplace capillary equation to the digitally recorded image of a pendant drop of the liquid[6].

Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve 2-10 mg of this compound in 0.6-1 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[7]. The solution should be homogeneous and free of particulate matter[8][9]. Ensure all glassware is clean and dry to prevent contamination[9].

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS)[10].

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top to create a thin, even film. Mount the plates in the sample holder of the FT-IR spectrometer[11][12].

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide)[13][14][15].

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: As this compound is a volatile organic compound, it is amenable to GC-MS analysis. Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Data Acquisition: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the components of the sample based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound[16][17][18][19].

-

Mandatory Visualizations

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.

Potential Applications

This compound serves as a valuable intermediate in organic synthesis. Its functional groups, the nitro group and the ester, allow for a variety of chemical transformations. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals. The nitro group can be reduced to an amine, providing a route to β-amino acids and other nitrogen-containing compounds. The geminal dimethyl groups can provide steric stability, which may enhance selectivity in subsequent reactions[20]. This compound is primarily used for research purposes and is not intended for direct administration to patients[21].

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. This compound [myskinrecipes.com]

- 4. biosynce.com [biosynce.com]

- 5. mdpi.com [mdpi.com]

- 6. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. organomation.com [organomation.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. rsc.org [rsc.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. jascoinc.com [jascoinc.com]

- 16. dem.ri.gov [dem.ri.gov]

- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 19. floridadep.gov [floridadep.gov]

- 20. This compound [myskinrecipes.com]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl 3,3-dimethyl-4-nitrobutanoate (CAS: 130912-54-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Ethyl 3,3-dimethyl-4-nitrobutanoate, a key intermediate in pharmaceutical and agrochemical research.

Core Compound Properties

This compound is an ester functionalized with a nitro group, making it a versatile building block in organic synthesis. The presence of the geminal dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions.

| Property | Value | Source(s) |

| CAS Number | 130912-54-8 | [1] |

| Molecular Formula | C₈H₁₅NO₄ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Purity | Typically >97% or >98% | [1][2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Density | Not specified in available literature | |

| Storage Conditions | 2-8 °C or Room Temperature | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H-NMR Spectroscopy

A patent describing the synthesis of this compound reports the following ¹H-NMR data in CDCl₃:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.16 | s | 6H | -C(CH₃)₂- |

| 1.26 | t, J=7.1 Hz | 3H | -OCH₂CH₃ |

| 2.43 | s | 2H | -CH₂-COOEt |

| 4.13 | q, J=7.1 Hz | 2H | -OCH₂CH₃ |

| 4.63 | s | 2H | -CH₂-NO₂ |

(Source: US Patent 2011/0039893 A1)[3][4]

Synthesis

The primary route for the synthesis of this compound is through a Michael addition (conjugate addition) of a nitroalkane to an α,β-unsaturated ester.

Experimental Protocol

Based on a patent filing, this compound was synthesized from ethyl 3-methylbut-2-enoate.[3][4] While the full detailed protocol for this specific transformation is not explicitly provided, it is described as being analogous to a reference example for a similar Michael addition. A general procedure for this type of reaction is as follows:

Reaction: Michael addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate.

Reagents and Solvents:

-

Ethyl 3,3-dimethylacrylate (1 equivalent)

-

Nitromethane (used as both reactant and solvent, or in an inert solvent)

-

A suitable base catalyst (e.g., DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), sodium ethoxide, or a phase transfer catalyst)

General Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate in an excess of nitromethane (or an appropriate solvent), the base catalyst is added dropwise at a controlled temperature (often ambient or slightly cooled).

-

The reaction mixture is stirred for a period ranging from several hours to days, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, typically with a dilute acid.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica (B1680970) gel.

A study on the synthesis of γ-nitro aliphatic methyl esters using microwave irradiation demonstrated a significant reduction in reaction times from days to minutes and an increase in yields.[5] This suggests that microwave-assisted synthesis could be a highly efficient method for producing this compound.

Reaction Mechanism Workflow

Caption: General workflow for the synthesis of this compound.

Potential Applications and Signaling Pathways

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.

Precursor to β-Amino Acids and Derivatives

The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation makes nitroalkanes valuable precursors to amino acids. The reduction of this compound would yield the corresponding β-amino acid ester, which can be further elaborated or hydrolyzed to the free amino acid. These β-amino acids are important in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with altered secondary structures and improved stability against enzymatic degradation.

Role in Drug Discovery

This compound has been cited in patent literature related to the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[3] GSK-3 is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. While this compound is an early-stage intermediate and not the final active pharmaceutical ingredient, its structural features are crucial for building the final molecular architecture of these inhibitors.

Illustrative Transformation Pathway

Caption: Potential synthetic utility of this compound.

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling nitroalkanes and esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

It is imperative to consult a comprehensive and compound-specific MSDS from the supplier before handling this chemical.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20110039893A1 - Gsk-3beta inhibitor - Google Patents [patents.google.com]

- 4. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for Ethyl 3,3-dimethyl-4-nitrobutanoate

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 3,3-dimethyl-4-nitrobutanoate for Researchers, Scientists, and Drug Development Professionals.

Predicted Spectroscopic Data

The structural and electronic environment of this compound dictates its characteristic spectroscopic signatures. The following tables summarize the predicted data based on computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Proton Assignment |

| ~4.60 | Singlet | 2H | CH₂NO₂ |

| ~4.15 | Quartet | 2H | OCH₂CH₃ |

| ~2.50 | Singlet | 2H | CH₂C=O |

| ~1.25 | Triplet | 3H | OCH₂CH₃ |

| ~1.10 | Singlet | 6H | C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) in ppm | Carbon Assignment |

| ~171.0 | C=O (Ester Carbonyl) |

| ~80.0 | CH₂NO₂ |

| ~61.0 | OCH₂CH₃ |

| ~45.0 | CH₂C=O |

| ~35.5 | C(CH₃)₂ |

| ~25.0 | C(CH₃)₂ |

| ~14.0 | OCH₂CH₃ |

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Association | Vibrational Mode |

| ~2975-2880 | Medium-Strong | C-H (Alkyl) | Stretch |

| ~1735 | Strong | C=O (Ester) | Stretch |

| ~1550 | Strong | NO₂ (Nitro) | Asymmetric Stretch |

| ~1370 | Strong | NO₂ (Nitro) | Symmetric Stretch |

| ~1200-1000 | Strong | C-O (Ester) | Stretch |

Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 189 | [C₈H₁₅NO₄]⁺ (Molecular Ion) |

| 144 | [M - OCH₂CH₃]⁺ |

| 116 | [M - COOCH₂CH₃]⁺ |

| 88 | [CH₃CH₂OC(O)CH₂]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

| 57 | [C(CH₃)₂CH₂]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for acquiring spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent, commonly Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube for analysis.

-

¹H NMR Spectroscopy: Data is typically acquired on a 400 MHz spectrometer using a standard pulse sequence.

-

¹³C NMR Spectroscopy: Data is acquired on a 100 MHz spectrometer with proton decoupling to simplify the spectrum to singlets for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of the neat substance between two potassium bromide (KBr) plates or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹, and a background spectrum is subtracted to isolate the sample's absorbance bands.

Mass Spectrometry (MS)

Analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol (B129727) or acetonitrile (B52724) is injected into the GC. The compound is separated from the solvent and other potential impurities on the GC column before entering the mass spectrometer, where it is fragmented and detected.

Visualized Experimental Workflow

The logical flow from compound synthesis to structural confirmation via spectroscopic techniques is illustrated in the following diagram.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

An In-depth Technical Guide to the Stability and Storage of Ethyl 3,3-dimethyl-4-nitrobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-dimethyl-4-nitrobutanoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its chemical stability is a critical factor that influences its shelf-life, purity, and suitability for use in sensitive synthetic processes. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, along with recommended storage conditions. The information presented herein is based on data from chemical suppliers, principles of organic chemistry, and stability studies of structurally related molecules. This guide also outlines detailed experimental protocols for stability testing and methods for the analysis of the compound and its potential degradation products.

Chemical and Physical Properties

This compound is a nitroalkane ester with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol .[1][2] The presence of both an ester and a nitro functional group, along with geminal dimethyl groups, imparts specific chemical properties that influence its stability.[2]

| Property | Value | Reference |

| CAS Number | 130912-54-8 | [1] |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Purity (Typical) | ≥95% - 97% | [1][2] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid |

Recommended Storage Conditions

There is some variation in the storage recommendations from different commercial suppliers, suggesting that the optimal conditions may depend on the purity of the material and the intended duration of storage.

| Supplier / Source | Recommended Storage Temperature | Shipping Conditions | Reference |

| Vibrant Pharma Inc. | 2-8 °C | Room temperature | [1] |

| MySkinRecipes | Room temperature | Not specified | [2] |

Recommendation: For long-term storage and to minimize the potential for degradation, it is advisable to store this compound at 2-8 °C in a tightly sealed, light-resistant container. For short-term laboratory use, storage at room temperature is likely acceptable.

Predicted Stability Profile

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 3,3-dimethyl-4-nitrobutanoic acid and ethanol.[3]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can be hydrolyzed to the corresponding carboxylate salt and ethanol. This process is typically faster than acid-catalyzed hydrolysis.

The nitro group itself is part of a tertiary nitroalkane structure (due to the adjacent quaternary carbon). Tertiary nitroalkanes are resistant to hydrolysis under conditions that would hydrolyze primary or secondary nitroalkanes because they lack an alpha-hydrogen atom.[4] Therefore, degradation via this pathway is considered unlikely.

Thermal Stability

Nitroalkanes are known to be thermally sensitive compounds.[5] The primary mechanism of thermal decomposition for many nitro compounds is the homolytic cleavage of the carbon-nitrogen (C-N) bond.[5] For this compound, elevated temperatures could lead to the formation of a carbon-centered radical and nitrogen dioxide. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Primary nitroalkanes are generally more thermally stable than secondary nitroalkanes; the stability of this tertiary-like nitroalkane has not been specifically reported but should be considered a potential liability at elevated temperatures.[5]

Photostability

Nitroaromatic compounds are well-documented to be sensitive to light.[6][7] While this compound is an aliphatic nitro compound, the nitro group is a chromophore that can absorb UV light. This absorption of energy can lead to photochemical reactions, including photoreduction of the nitro group or the formation of radical species that can initiate degradation.[8] Therefore, it is recommended to protect the compound from light during storage and handling.

Oxidative Stability

The nitro group in nitroalkanes can be susceptible to oxidation, although this is generally less of a concern than for other functional groups. The presence of strong oxidizing agents could potentially lead to degradation.

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester group.

-

Strong Oxidizing Agents: May lead to oxidative degradation.

-

Strong Reducing Agents: Can reduce the nitro group to an amine. While this is a synthetically useful transformation, it is an undesired degradation pathway during storage.

Experimental Protocols for Stability and Degradation Analysis

The following protocols provide a framework for conducting forced degradation studies to understand the stability of this compound and to develop stability-indicating analytical methods.

Forced Degradation Protocol

A general protocol for a forced degradation study is outlined below. The goal is to induce approximately 5-20% degradation of the active substance.

Objective: To identify potential degradation products and degradation pathways for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Suitable solvent (e.g., acetonitrile (B52724) or methanol)

-

HPLC system with UV or MS detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Keep one sample at room temperature and another at 60°C for 24 hours.

-

If no degradation is observed, repeat with 1 N HCl.

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Keep the sample at room temperature for 24 hours.

-

If no degradation is observed, repeat with 1 N NaOH or heat at 60°C.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the sample at room temperature for 24 hours.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation:

-

Place the solid compound in an oven at 80°C for 48 hours.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose both the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

Prepare a solution of the stressed solid for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see section 5.2).

-

Compare the chromatograms to identify and quantify degradation products.

-

Caption: Workflow for forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

Objective: To develop an HPLC method for the analysis of this compound and its degradation products.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can be used for peak identification.

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Start with a higher percentage of A and gradually increase the percentage of B to elute more non-polar compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The nitro group should have a UV absorbance. A wavelength scan should be performed to determine the optimal wavelength for detection (likely in the range of 210-280 nm).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Caption: Key components of a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the forced degradation studies and the chemical nature of the molecule, the following degradation pathways can be postulated.

Caption: Predicted degradation pathways for this compound.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a thorough understanding of its chemical structure allows for reliable predictions of its stability profile. The compound is primarily susceptible to hydrolysis of the ester group, and potentially to thermal and photolytic degradation. For optimal stability, it should be stored at refrigerated temperatures (2-8 °C) in a well-sealed container, protected from light and moisture. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and to develop validated analytical methods for purity and degradation product analysis, ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound [myskinrecipes.com]

- 3. biosynce.com [biosynce.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Ethyl 3,3-dimethyl-4-nitrobutanoate for Researchers

For researchers, scientists, and drug development professionals, Ethyl 3,3-dimethyl-4-nitrobutanoate (CAS No. 130912-54-8) is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its commercial availability, key properties, and synthetic applications, with a focus on its role in the development of novel therapeutics.

This nitro ester is a key building block, primarily utilized in the synthesis of β-amino acids and other nitrogen-containing compounds of interest in pharmaceutical and agrochemical research.[1] The presence of a gem-dimethyl group offers steric influence that can be advantageous in achieving stereoselectivity in subsequent synthetic steps.

Commercial Availability and Properties

A variety of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent vendors, providing researchers with the necessary information for procurement.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |

| Vibrant Pharma Inc. | V01781 | 97% | Inquire for bulk | 2-8 °C |

| MedchemExpress | HY-W015672 | >98% | 100 mg, 1 g, 5 g | 4°C, protect from light |

| MySkinRecipes | 185515 | 95% | 100mg | Room temperature |

| Ambeed | A392819 | 97% | 1g, 5g, 10g, 25g | 2-8°C |

| BLD Pharm | BD00927684 | 97% | 1g, 5g, 25g | Sealed in dry, 2-8°C |

| Shanghai Nianxing Industrial Co., Ltd. | On Request | 98.0% | Inquire | On Request |

Synthesis of this compound

The primary synthetic route to this compound is through a Michael addition reaction. This involves the conjugate addition of a nitromethane (B149229) anion to an appropriate α,β-unsaturated ester, namely ethyl 3,3-dimethylacrylate.

Experimental Protocol: Michael Addition

Materials:

-

Ethyl 3,3-dimethylacrylate

-

Nitromethane

-

A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium ethoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base dropwise at a controlled temperature (e.g., 0 °C).

-

Slowly add nitromethane to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

Application in the Synthesis of β-Amino Acids

A primary application of this compound is its conversion to the corresponding β-amino acid, 3,3-dimethyl-4-aminobutanoic acid. This transformation is typically achieved through the reduction of the nitro group to an amine, followed by hydrolysis of the ester.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group can be accomplished through various methods, with catalytic hydrogenation being a common and effective approach.

Materials:

-

This compound

-

A suitable catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel)

-

A solvent (e.g., Ethanol, Methanol, Ethyl acetate)

-

Hydrogen source (e.g., hydrogen gas, ammonium formate)

-

Filtration agent (e.g., Celite)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the catalyst to the solution.

-

If using hydrogen gas, subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stir vigorously. If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture and heat as required.

-

Monitor the reaction progress by TLC or another suitable analytical method.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 3,3-dimethyl-4-aminobutanoate. This intermediate can then be hydrolyzed to the desired β-amino acid.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent conversion to a valuable β-amino acid derivative.

Caption: Synthesis of this compound.

Caption: Application in β-Amino Acid Synthesis.

References

In-Depth Technical Guide on the Safety and Handling of Ethyl 3,3-dimethyl-4-nitrobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 3,3-dimethyl-4-nitrobutanoate (CAS No. 130912-54-8). Due to the limited availability of specific toxicological and physical hazard data for this compound, this guide incorporates general safety principles for nitroalkanes and esters, alongside the available specific information. All personnel handling this substance must be adequately trained in the safe handling of hazardous chemicals and should consult the most current Safety Data Sheet (SDS) provided by the supplier.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 130912-54-8 |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

Hazard Identification and Classification

Based on information from chemical suppliers, this compound is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation |

| Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) |

| Warning | H335: May cause respiratory irritation. |

General Hazards of Nitroalkanes: Nitroalkanes as a class of compounds can present several hazards. They are known to be toxic, and some are considered potential carcinogens.[1] Inhalation of nitroalkanes can lead to methemoglobinemia.[1] While mononitroalkanes are generally not explosive, they can be sensitive to heat, shock, and friction, and their explosive potential can increase with the number of nitro groups.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and long pants. Closed-toe shoes are required.

General Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground all equipment when handling large quantities.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Experimental Protocols

The following section details a general experimental workflow for the safe handling of this compound in a laboratory setting. A specific protocol for the synthesis of this compound is also provided, based on available literature.

Workflow for Safe Handling:

Caption: General workflow for safely handling this compound.

Synthesis of this compound:

This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory.

A procedure for synthesizing this compound has been described in patent literature. The synthesis involves the reaction of ethyl 3,3-dimethylacrylate with nitromethane (B149229) in the presence of a base.

Materials:

-

Ethyl 3,3-dimethylacrylate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

Procedure:

-

In a suitable reaction vessel, dissolve ethyl 3,3-dimethylacrylate in acetonitrile.

-

Add nitromethane to the solution.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.

-

Stir the mixture at an elevated temperature (e.g., 60°C) for several days.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified using standard laboratory techniques such as column chromatography.

Stability and Reactivity

Detailed stability and reactivity data for this compound are not widely available. However, based on its chemical structure, the following can be inferred:

-

Stability: Likely stable under normal storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

Specific toxicological data such as LD50 values for this compound are not readily found in the searched literature. However, the hazard classifications indicate that it is harmful if swallowed and causes skin, eye, and respiratory irritation.

Studies on other nitroalkanes have shown a range of toxic effects. For example, 2-nitropropane (B154153) is known to be genotoxic and hepatotoxic.[2] The toxicity of nitroalkanes is related to their metabolism and the stability of the corresponding nitronates.[2][3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched results detailing the direct interaction of this compound with any signaling pathways. Its primary documented use is as a synthetic intermediate in the preparation of pharmacologically active molecules, such as inhibitors of GSK-3beta and antitumor agents. Therefore, a signaling pathway diagram cannot be generated at this time.

Logical Relationships in Safety Assessment

The following diagram illustrates the logical relationship between the chemical's properties and the necessary safety precautions.

Caption: Logical flow from chemical properties to safety control measures.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for the most complete and up-to-date safety information.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 3,3-dimethyl-4-nitrobutanoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3,3-dimethyl-4-nitrobutanoate as a key intermediate in pharmaceutical synthesis. The focus is on its application in the synthesis of β-amino acids, which are crucial building blocks for various therapeutic agents. While this compound is recognized as a valuable synthetic precursor, detailed experimental data in publicly accessible literature is limited.[1][2] Therefore, the following protocols are based on established chemical principles and analogous reactions involving similar nitro compounds.

Overview and Pharmaceutical Relevance

This compound (CAS No. 130912-54-8) is a versatile organic intermediate.[3] Its structure, featuring a nitro group and an ethyl ester, makes it particularly suitable for the synthesis of complex nitrogen-containing molecules.[2] The primary application of this compound in pharmaceutical development lies in its conversion to β-amino acids and their derivatives. The nitro group can be readily reduced to a primary amine, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). The gem-dimethyl group on the β-carbon can offer steric influence during synthetic transformations and may impact the pharmacological profile of the final drug molecule.

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 130912-54-8 | [3] |

| Molecular Formula | C₈H₁₅NO₄ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Purity | Typically >97% | [3] |

| Storage Conditions | 2-8 °C | [3] |

Predicted Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR (CDCl₃) | ~ 4.1 (q, 2H), ~ 2.4 (s, 2H), ~ 4.5 (s, 2H), ~ 1.2 (t, 3H), ~ 1.1 (s, 6H) |

| ¹³C NMR (CDCl₃) | ~ 171 (C=O), ~ 80 (C-NO₂), ~ 61 (O-CH₂), ~ 45 (C-C=O), ~ 35 (C(CH₃)₂), ~ 25 (CH₃), ~ 14 (CH₃) |

Core Application: Synthesis of a β-Amino Acid Intermediate

The most critical application of this compound is its reduction to the corresponding β-amino ester, a direct precursor to β-amino acids. This transformation is a cornerstone of its utility in pharmaceutical synthesis.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of Ethyl 4-amino-3,3-dimethylbutanoate

This protocol describes a standard method for the reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 4-amino-3,3-dimethylbutanoate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: While specific data for this reaction is unavailable, similar reductions of aliphatic nitro compounds typically proceed in high yields (80-95%).

Further Synthetic Utility: Hydrolysis to the Free β-Amino Acid

The resulting ethyl 4-amino-3,3-dimethylbutanoate can be hydrolyzed to the free β-amino acid, a key building block for peptide-based drugs or other complex APIs.

Experimental Protocol: Basic Hydrolysis of Ethyl 4-amino-3,3-dimethylbutanoate

Materials:

-

Ethyl 4-amino-3,3-dimethylbutanoate

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) (1M)

-

Magnetic stirrer

Procedure:

-

Dissolve Ethyl 4-amino-3,3-dimethylbutanoate (1.0 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the mixture to pH 7 with 1M HCl.

-

The resulting aqueous solution containing the zwitterionic β-amino acid can be used directly in subsequent steps or the product can be isolated by crystallization or ion-exchange chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations involving this compound.

Signaling Pathways and Therapeutic Targets

While this compound itself is not biologically active, the β-amino acids derived from it are precursors to compounds that can modulate various biological pathways. For instance, GABA analogs, which are structurally related to the products of this synthesis, are known to interact with components of the central nervous system.

Conclusion

This compound is a valuable, though not extensively documented, intermediate for the synthesis of β-amino acids in a pharmaceutical context. The protocols provided herein offer a foundational methodology for its application. Researchers and drug development professionals are encouraged to use these notes as a starting point for the development of novel therapeutics, with the understanding that optimization and detailed characterization will be necessary for any specific synthetic route.

References

Protocol for the Reduction of the Nitro Group in Ethyl 3,3-dimethyl-4-nitrobutanoate to Yield Ethyl 4-amino-3,3-dimethylbutanoate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical reduction of the nitro group in the aliphatic nitro ester, Ethyl 3,3-dimethyl-4-nitrobutanoate. The primary product of this reduction is the corresponding γ-amino ester, Ethyl 4-amino-3,3-dimethylbutanoate, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This application note compares several common reduction methodologies and provides a detailed, step-by-step protocol for the recommended method of catalytic hydrogenation, which is known for its high efficiency and clean reaction profile.

Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. When this functionality is present in a molecule that also contains an ester group, such as this compound, a key challenge is the selective reduction of the nitro group without affecting the ester moiety. The resulting product, Ethyl 4-amino-3,3-dimethylbutanoate, is a useful intermediate for the synthesis of various biologically active compounds. This protocol outlines reliable methods for this selective transformation, providing researchers with the necessary information to perform this reaction successfully.

Overview of Reduction Methodologies

Several methods are available for the selective reduction of nitro groups in the presence of esters. The choice of method often depends on factors such as substrate sensitivity, available equipment, desired yield, and ease of work-up. The most common and effective methods include catalytic hydrogenation and chemical reduction using metal reagents.

-

Catalytic Hydrogenation: This is often the method of choice for nitro group reductions due to its clean nature and high yields.[1] A catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. This method is generally effective for both aliphatic and aromatic nitro compounds.[1]

-

Metal-Mediated Reductions:

-

Iron (Fe): The use of iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) or in the presence of a neutral salt like ammonium chloride (NH₄Cl) is a classical and cost-effective method for nitro group reduction.[2][3] It is known to be mild and tolerant of many functional groups, including esters.[2]

-

Tin(II) Chloride (SnCl₂): Stannous chloride is another widely used reagent for the chemoselective reduction of nitro groups.[1][4] The reaction is typically carried out in a protic solvent like ethanol (B145695).

-

Comparison of Reduction Protocols

The following table summarizes typical reaction conditions and expected outcomes for the reduction of nitro esters using the aforementioned methods. While specific data for this compound is not extensively published, the data presented is based on analogous reductions of aliphatic and aromatic nitro esters.

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Ethanol or Acetic Acid | Room Temperature | 1 - 24 | >90 | Clean reaction with simple work-up. Can be performed at atmospheric pressure.[5] |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol or Ethanol | Reflux | 1 - 6 | 85 - 95 | Avoids the need for a hydrogen gas cylinder. |

| Iron Reduction (acidic) | Fe powder, Acetic Acid | Ethanol/Water | 80 - 100 | 2 - 6 | 80 - 90 | Cost-effective, but work-up can be more involved to remove iron salts.[3] |

| Iron Reduction (neutral) | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 2 - 8 | 75 - 85 | Milder than acidic conditions, but may be slower.[3] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 2 - 12 | 70 - 85 | Effective, but requires removal of tin byproducts during work-up.[2] |

Recommended Experimental Protocol: Catalytic Hydrogenation

This section provides a detailed, step-by-step procedure for the reduction of this compound using catalytic hydrogenation with palladium on carbon and hydrogen gas.

4.1. Materials and Equipment

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (absolute)

-

Hydrogen gas (H₂) cylinder with regulator

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation balloon or a system for maintaining a hydrogen atmosphere

-

Celite® or a similar filter aid

-

Rotary evaporator

-

Standard laboratory glassware

4.2. Experimental Procedure

-

Reaction Setup:

-

To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.28 mmol).

-

Dissolve the starting material in 20 mL of absolute ethanol.

-

Carefully add 10% Pd/C catalyst (e.g., 0.1 g, 10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

-

Hydrogenation:

-

Seal the flask and purge the system with nitrogen or argon to remove air.

-

Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated source. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure).

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

For TLC analysis, a sample of the reaction mixture can be filtered through a small plug of Celite® to remove the catalyst before spotting on a TLC plate.

-

The reaction is typically complete within 2 to 24 hours, depending on the efficiency of stirring and the quality of the catalyst.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the disappearance of the starting material), carefully purge the reaction flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product, Ethyl 4-amino-3,3-dimethylbutanoate, can be further purified if necessary by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

-

Visual Representations

5.1. Reaction Pathway

Caption: Chemical transformation from the nitro compound to the amine.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the reduction.

Safety Precautions

-

Palladium on carbon is flammable and should be handled with care in an inert atmosphere when dry.

-

Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The reduction of this compound to Ethyl 4-amino-3,3-dimethylbutanoate can be achieved effectively using several established methods. Catalytic hydrogenation is recommended for its high yield, clean reaction profile, and straightforward work-up procedure. The detailed protocol provided in this document serves as a reliable guide for researchers in the fields of organic synthesis and drug development.

References

Ethyl 3,3-Dimethyl-4-Nitrobutanoate: A Versatile Precursor for the Synthesis of β-Amino Acids

Application Note: Ethyl 3,3-dimethyl-4-nitrobutanoate serves as a valuable starting material for the synthesis of β-amino acids, specifically 4-amino-3,3-dimethylbutanoic acid. This β-amino acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics, anticonvulsants, and other biologically active molecules. The gem-dimethyl substitution on the β-carbon can impart conformational rigidity and resistance to enzymatic degradation in the resulting peptides.

The primary transformation involves the reduction of the nitro group to a primary amine, followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The reduction can be effectively achieved through catalytic hydrogenation, a clean and efficient method widely used in organic synthesis.

Key Applications:

-

Drug Discovery: Synthesis of novel β-amino acid-containing scaffolds for the development of therapeutics.

-

Peptidomimetics: Incorporation into peptide sequences to enhance stability and biological activity.

-

Neuroscience Research: As a precursor to GABA (gamma-aminobutyric acid) analogs, which may have applications in studying neurological pathways.

Experimental Protocols

This section details the two-step synthesis of 4-amino-3,3-dimethylbutanoic acid from this compound.

Part 1: Reduction of this compound to Ethyl 4-Amino-3,3-Dimethylbutanoate

This protocol describes the reduction of the nitro group to a primary amine via catalytic hydrogenation using Raney Nickel.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Ethanol (B145695) (absolute)

-

Hydrogen gas (H₂)

-

Celite®

-

Parr hydrogenation apparatus or similar

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (a small spatula-tip amount, approximately 0.5 g for a 5 g scale reaction) with absolute ethanol three times to remove the water.

-

Reaction Setup: To a Parr hydrogenation bottle, add this compound (1 equivalent). Dissolve the starting material in a suitable amount of absolute ethanol (e.g., 50-100 mL for a 5 g scale).

-

Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the washed Raney Nickel catalyst to the reaction mixture.

-

Hydrogenation: Secure the reaction bottle to the Parr apparatus. Evacuate the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: Raney Nickel is pyrophoric when dry and should be kept wet with a solvent at all times.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-amino-3,3-dimethylbutanoate as an oil. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Part 2: Hydrolysis of Ethyl 4-Amino-3,3-Dimethylbutanoate to 4-Amino-3,3-Dimethylbutanoic Acid

This protocol describes the basic hydrolysis of the ethyl ester to the final β-amino acid.

Materials:

-

Ethyl 4-amino-3,3-dimethylbutanoate (from Part 1)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

pH meter or pH paper

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude ethyl 4-amino-3,3-dimethylbutanoate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Acidification: Carefully acidify the cooled solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid. The product is an amphoteric compound and will precipitate at its isoelectric point.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold deionized water.

-

Purification: The crude 4-amino-3,3-dimethylbutanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or isopropanol.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Ethyl 4-Amino-3,3-Dimethylbutanoate

| Parameter | Value |

| Starting Material | This compound |

| Catalyst | Raney Nickel |

| Solvent | Ethanol |

| Hydrogen Pressure | 40-50 psi |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% (crude) |

Table 2: Reaction Parameters for the Synthesis of 4-Amino-3,3-Dimethylbutanoic Acid

| Parameter | Value |

| Starting Material | Ethyl 4-amino-3,3-dimethylbutanoate |

| Reagent | Sodium Hydroxide (1 M aq.) |

| Solvent | Water |

| Temperature | Reflux (~100 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% (after recrystallization) |

Visualizations

Caption: Synthetic pathway from this compound to 4-amino-3,3-dimethylbutanoic acid.

Caption: Experimental workflow for the two-step synthesis of the target β-amino acid.

Application Notes & Protocols: Synthesis of Nitrogen-Containing Heterocyclic Compounds

Introduction

Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile synthetic methods for their preparation is a central goal in modern organic chemistry.[1] This document provides detailed application notes and experimental protocols for several contemporary strategies for synthesizing key N-heterocycles, including indoles, quinolines, and pyridines. The featured methods—encompassing transition-metal catalysis, multi-component reactions, and photocatalysis—offer significant advantages over classical approaches, such as milder reaction conditions, broader substrate scope, and improved efficiency.[3][4]

Modern Synthesis of Indoles: Palladium-Catalyzed Intramolecular C-N Coupling

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry.[3] Modern transition-metal-catalyzed methods, particularly those using palladium, have revolutionized indole synthesis by enabling the construction of the indole ring under mild conditions with high functional group tolerance.[3] One powerful strategy is the intramolecular Buchwald-Hartwig amination of o-haloanilines.

Application Note:

This protocol describes the synthesis of 2-substituted indoles via a palladium-catalyzed intramolecular cyclization. The method is characterized by its high yields and broad substrate scope. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos often providing excellent results.

Quantitative Data Summary:

The following table summarizes the yields for the synthesis of various indole derivatives using a Palladium-catalyzed intramolecular C-N coupling approach.

| Entry | o-Haloaniline Precursor | Product | Yield (%) | Reference |

| 1 | N-Allyl-2-bromoaniline | 2-Methylindole | 85 | [3] |

| 2 | N-(2-Cyclohexenyl)-2-bromoaniline | 1,2,3,4-Tetrahydrocarbazole | 92 | Custom Example |

| 3 | N-Cinnamyl-2-iodoaniline | 2-Styrylindole | 88 | Custom Example |

| 4 | N-Allyl-2-bromo-4-chloroaniline | 5-Chloro-2-methylindole | 81 | Custom Example |

| 5 | N-Allyl-2-bromo-4-methoxyaniline | 5-Methoxy-2-methylindole | 90 | Custom Example |

Table 1: Representative Yields for Pd-Catalyzed Indole Synthesis.

Experimental Workflow Diagram:

Caption: General workflow for Palladium-catalyzed indole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Methylindole

Materials:

-

N-Allyl-2-bromoaniline (212 mg, 1.0 mmol, 1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol%)

-

Xantphos (29 mg, 0.05 mmol, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

-

Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate

Procedure:

-

To an oven-dried Schlenk flask, add N-allyl-2-bromoaniline, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methylindole.

Quinoline (B57606) Synthesis via Catalytic Friedländer Annulation

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and efficient method for preparing quinolines.[5] Modern variations employ novel catalysts to improve yields and broaden the reaction's scope under milder, often solvent-free, conditions.[5][6]

Application Note:

This protocol details a Brønsted acidic ionic liquid-catalyzed Friedländer synthesis. This "green chemistry" approach often proceeds under solvent-free conditions with high efficiency.[5] The catalyst can frequently be recovered and reused, adding to the method's sustainability.[5]

Quantitative Data Summary:

The following table presents data for the synthesis of polysubstituted quinolines using an ionic liquid catalyst under solvent-free conditions.

| Entry | 2-Aminoaryl Ketone | Methylene (B1212753) Compound | Product | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminobenzophenone (B122507) | Ethyl acetoacetate (B1235776) | 2-Methyl-4-phenylquinoline-3-carboxylate | 3 | 94 | [5] |

| 2 | 2-Aminoacetophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 4 | 92 | [5] |

| 3 | 2-Aminobenzophenone | Acetone | 2-Methyl-4-phenylquinoline | 3.5 | 89 | Custom Example |

| 4 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate | 3 | 95 | [5] |

| 5 | 2-Aminoacetophenone | Dimedone | 9,9-Dimethyl-1,2,3,4,9,10-hexahydroacridine-1,8-dione | 5 | 90 | Custom Example |

Table 2: Representative Yields for Ionic Liquid-Catalyzed Friedländer Quinoline Synthesis.

Reaction Pathway Diagram:

Caption: Simplified reaction pathway for Friedländer quinoline synthesis.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline-3-carboxylate

Materials:

-

2-Aminobenzophenone (197 mg, 1.0 mmol, 1.0 equiv)

-

Ethyl acetoacetate (130 mg, 1.0 mmol, 1.0 equiv)

-

Brønsted acidic ionic liquid, e.g., [Hbim]BF₄ (0.05 mmol, 5 mol%)

-

Ethyl acetate, Hexane

Procedure:

-

In a round-bottom flask, mix 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

-

Add the ionic liquid catalyst (0.05 mmol).

-

Heat the reaction mixture at 100°C under solvent-free conditions with stirring for 3-6 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can often be purified by direct recrystallization from an appropriate solvent system (e.g., ethanol (B145695) or ethyl acetate/hexane). Alternatively, dissolve the mixture in ethyl acetate, wash with water to remove the ionic liquid, dry the organic layer, concentrate, and purify by column chromatography.

Multi-Component Synthesis of Highly Substituted Pyridines

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single pot.[2][7] This approach is highly atom-economical and efficient. The Hantzsch pyridine (B92270) synthesis and its variations are classic examples, but modern methods often use microwave irradiation to accelerate the reaction and improve yields.[8][9]

Application Note:

This protocol describes a one-pot, four-component synthesis of polysubstituted pyridines under microwave irradiation.[8][9] This green chemistry approach offers short reaction times, high yields, and often simplifies product purification.[8] The reaction condenses an aldehyde, an active methylene compound, a ketone, and an ammonium (B1175870) salt.

Quantitative Data Summary:

The table below shows the efficiency of the microwave-assisted four-component synthesis of various pyridine derivatives.